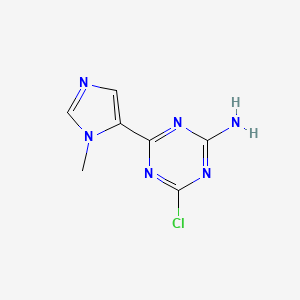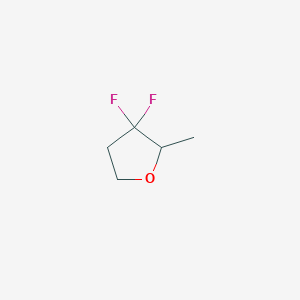
3-Amino-2,2-dimethyl-1-(oxan-4-YL)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,2-dimethyl-1-(oxan-4-yl)propan-1-ol is an organic compound with the molecular formula C10H21NO2. This compound features a unique structure that includes an amino group, a dimethyl group, and an oxan-4-yl group attached to a propan-1-ol backbone. It is primarily used in research and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(oxan-4-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-dimethyl-1,3-propanediol and oxan-4-one.
Formation of Intermediate: The oxan-4-one is reacted with 2,2-dimethyl-1,3-propanediol under acidic conditions to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key steps include:
Bulk Synthesis: Utilizing large reactors to carry out the synthesis reactions.
Automated Purification: Employing automated systems for purification to ensure consistent quality.
Quality Control: Implementing rigorous quality control measures to monitor the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2,2-dimethyl-1-(oxan-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields different amine derivatives.
Substitution: Forms various substituted amines or alcohols.
Applications De Recherche Scientifique
3-Amino-2,2-dimethyl-1-(oxan-4-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(oxan-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to receptors or enzymes and modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-2,2-dimethyl-1-(oxan-3-yl)propan-1-ol
- 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine
- 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol
Uniqueness
3-Amino-2,2-dimethyl-1-(oxan-4-yl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
3-amino-2,2-dimethyl-1-(oxan-4-yl)propan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-10(2,7-11)9(12)8-3-5-13-6-4-8/h8-9,12H,3-7,11H2,1-2H3 |
Clé InChI |
GRWUZGZZSQBMIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)C(C1CCOCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid](/img/structure/B13184075.png)

![6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13184098.png)


![(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol](/img/structure/B13184101.png)




![3-{5-Azaspiro[2.4]heptan-5-yl}-2,2-difluoropropan-1-amine](/img/structure/B13184137.png)

![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13184145.png)

